4-Benzyloxy-1H-indole-boronic acid pinacol ester
CAS No.:
Cat. No.: VC13755669
Molecular Formula: C21H24BNO3
Molecular Weight: 349.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24BNO3 |
|---|---|
| Molecular Weight | 349.2 g/mol |
| IUPAC Name | 4-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| Standard InChI | InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-16-17(23-19)11-8-12-18(16)24-14-15-9-6-5-7-10-15/h5-13,23H,14H2,1-4H3 |
| Standard InChI Key | JTLNBEPQQDWSGS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OCC4=CC=CC=C4 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, reflects its structural components (Figure 1) :
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A 1H-indole core substituted at the 4-position with a benzyloxy group (-OCH₂C₆H₅).
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A boronic acid pinacol ester moiety (-B(O₂C₂(CH₃)₄)) at the 2-position.
The pinacol ester stabilizes the boronic acid, enhancing its shelf life and reactivity in anhydrous conditions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₄BNO₃ | |
| Molecular Weight | 349.2 g/mol | |
| Physical Form | Solid or viscous liquid | |
| Solubility | Dichloromethane, ethanol | |
| Stability | Moisture-sensitive |
Spectroscopic and Analytical Data
The compound’s structure is confirmed through:
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NMR Spectroscopy: The ¹H NMR spectrum exhibits characteristic indole proton signals (δ 7.2–7.8 ppm), benzyloxy methylene protons (δ 5.1 ppm), and pinacol methyl groups (δ 1.2–1.3 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 349.2 [M+H]⁺ .
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Infrared Spectroscopy: B-O stretching vibrations appear at ~1350 cm⁻¹.
Synthesis and Optimization
Borylation Strategies
The synthesis of 4-benzyloxy-1H-indole-boronic acid pinacol ester employs two primary routes:
Lithiation-Borylation
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Halide-Lithium Exchange: 4-Benzyloxy-1H-indole is treated with n-BuLi at -78°C to generate a lithiated intermediate.
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Boron Incorporation: Reaction with triisopropyl borate (B(OiPr)₃) forms the boronic acid, which is subsequently esterified with pinacol.
Yield: 60–75% (optimized conditions).
Transition Metal-Catalyzed Borylation
Rhodium catalysts (e.g., [RhCl(cod)]₂) with bis(neopentyl glycolato)diboron enable regioselective borylation at the indole’s 2-position. This method avoids extreme temperatures (-20°C to 50°C) and improves functional group tolerance.
Table 2: Comparative Synthesis Metrics
| Method | Temperature Range | Yield (%) | Selectivity |
|---|---|---|---|
| Lithiation-borylation | -78°C to RT | 60–75 | High |
| Rh-catalyzed borylation | -20°C to 50°C | 70–85 | Excellent |
Purification and Scalability
Chromatographic purification (silica gel, hexane/ethyl acetate) isolates the product in >95% purity. Pilot-scale batches (≥100 g) maintain consistent yields, underscoring industrial applicability.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key coupling partner for synthesizing biaryl and heterobiaryl structures. For example:
Reaction with aryl halides (X = Br, I) under Pd(PPh₃)₄ catalysis in THF/H₂O affords coupled products in 80–92% yield.
Indole Functionalization
The benzyloxy group undergoes hydrogenolysis (H₂/Pd-C) to yield 4-hydroxyindole derivatives, intermediates in alkaloid synthesis.
Analytical Characterization Protocols
Structural Elucidation
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